molecular formula C22H13D5ClN2O2 B602497 Loratadine CAS No. 1398065-63-8

Loratadine

Cat. No. B602497
M. Wt: 387.92
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Loratadine is an antihistamine that reduces the effects of natural chemical histamine in the body. Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose. Loratadine is used to treat sneezing, runny nose, watery eyes, hives, skin rash, hay fever, itching, and other cold or allergy symptoms .


Synthesis Analysis

Loratadine is synthesized using 2-cyano-3-methylpyridine as the starting material. It undergoes Ritter reaction under acidic conditions, then undergoes alkylation reaction under the catalysis of alkali, and then undergoes phosphorus oxychloride deprotection and Grignard reaction, cyclization reaction, and ethyl chloroformate substitution reaction . Another synthesis process includes adding P2O5 into polyphosphoric acid ester through stirring at 175-240 deg.c to obtain homogeneous system .


Molecular Structure Analysis

The crystal structure of the metastable form II of loratadine has been determined using a combination of low-resolution 3D electron diffraction data and density functional theory . The molecular formula of Loratadine is C22H23ClN2O2 .


Chemical Reactions Analysis

Loratadine undergoes various chemical reactions. For instance, it has been found that UV-NaClO had the highest degree of degradation on Loratadine under most conditions . Another study reported the determination of Loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection .


Physical And Chemical Properties Analysis

Loratadine has a density of 1.3±0.1 g/cm3, boiling point of 531.3±50.0 °C at 760 mmHg, and vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 105.9±0.3 cm3, and it has a polar surface area of 42 Å2 .

Scientific Research Applications

  • Pregnancy and Birth Defects : Loratadine use during pregnancy has been studied for its potential risks. Schwarz et al. (2008) conducted a meta-analysis assessing the association between loratadine and hypospadias in male offspring, finding no significant increase in risk. Diav-Citrin et al. (2003) also reported that loratadine does not represent a major teratogenic risk (Schwarz et al., 2008); (Diav-Citrin et al., 2003).

  • Allergy and Inflammation Treatment : Loratadine has shown effectiveness in various allergic and inflammatory conditions. Langeland et al. (1994) found it effective in reducing pruritus in atopic dermatitis patients. Furthermore, Hunto et al. (2020) and Genovese et al. (1997) demonstrated its potential anti-inflammatory activity by inhibiting NF-kB pathway and suppressing mediator release from human Fc epsilon RI+ cells, respectively (Langeland et al., 1994); (Hunto et al., 2020); (Genovese et al., 1997).

  • Cardiac Effects : Studies have examined loratadine's impact on cardiac functions. Crumb (1999) and Delpón et al. (1997) investigated its effects on potassium channels in human cardiac cells, suggesting a possible mechanism for reported arrhythmias with loratadine use (Crumb, 1999); (Delpón et al., 1997).

  • Effect on Basophils and Mast Cells : Miadonna et al. (1994) highlighted loratadine's inhibitory effect on histamine release from human basophils, contributing to its antihistamine properties (Miadonna et al., 1994).

  • Genotoxicity and Cytotoxicity : Kontaş and Şekeroğlu (2015) explored loratadine's genotoxic and cytotoxic effects on human lymphocytes, suggesting potential risks at certain concentrations (Kontaş & Şekeroğlu, 2015).

properties

IUPAC Name

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCNYMKQOSZNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Record name loratadine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Loratadine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023224
Record name Loratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Loratadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<1 mg/ml at 25°C
Record name Loratadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Histamine release is a key mediator in allergic rhinitis and urticaria. As a result, loratadine exerts it's effect by targeting H1 histamine receptors. Loratadine binds to H1 histamine receptors found on the surface of epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells among others. H1 histamine receptors fall under the wider umbrella of G-protein coupled receptors, and exist in a state of equilibrium between the active and inactive forms. Histamine binding to the H1-receptor facilitates cross linking between transmembrane domains III and V, stabilizing the active form of the receptor. On the other hand, antihistamines bind to a different site on the H1 receptor favouring the inactive form. Hence, loratadine can more accurately be classified as an "inverse agonist" as opposed to a "histamine antagonist", and can prevent or reduce the severity of histamine mediated symptoms., All of the available H1 receptor antagonists are reversible, competitive inhibitors of the interaction of histamine with H1 receptors. /H1 Receptor Antagonists/, H1 antagonists inhibit most responses of smooth muscle to histamine. /H1 Antagonists Receptors/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. /H1 Receptor Antagonists/, H1 antagonists strongly block the action of histamine that results in increased capillary permeability and formation of edema and wheal. /H1 Receptor Antagonists/, For more Mechanism of Action (Complete) data for LORATADINE (6 total), please visit the HSDB record page.
Record name Loratadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LORATADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Loratadine

Color/Form

Crystals from acetonitrile

CAS RN

79794-75-5
Record name Loratadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79794-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loratadine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079794755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loratadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name loratadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name loratadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Loratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.216.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Piperidinecarboxylic acid, 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AJO3BO7QN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LORATADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Loratadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134-136 °C, 134 - 136 °C
Record name Loratadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LORATADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Loratadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
28,200
Citations
SP Clissold, EM Sorkin, KL Goa - Drugs, 1989 - Springer
… for loratadine than for … loratadine vs 6 to 8 hours with azatadine or terfenadine). In man, suppression of wheal response to intradermally injected histamine was greater with loratadine …
Number of citations: 176 link.springer.com
J Hilbert, E Radwanski, R Weglein… - The Journal of …, 1987 - Wiley Online Library
… 40‐mg loratadine capsule. Blood was collected up to 96 hours after dosing. Plasma loratadine … Loratadine and descarboethoxyloratadine plasma concentrations and pharmacokinetics …
Number of citations: 140 accp1.onlinelibrary.wiley.com
W Kreutner, RW Chapman, A Gulbenkian, MI Siegel - Allergy, 1987 - Wiley Online Library
… Loratadine is a new non-sedating antihistamine that has shown promising activity in clinical trials. In the present study, loratadine is … in this paper compare loratadine and terfenadine for …
Number of citations: 119 onlinelibrary.wiley.com
M Haria, A Fitton, DH Peters - Drugs, 1994 - Springer
… doses of loratadine up to 100mg/kg, or in healthy human volunteers given oral dosages of loratadine 40 mg/day for a period of 3 months. At dosages of up to 40 mg/day, loratadine does …
Number of citations: 163 link.springer.com
GG Kay, AG Harris - Clinical & Experimental Allergy, 1999 - Wiley Online Library
… studies CNS functioning conducted with loratadine, a second-… have shown that the effect of loratadine on somnolence, fatigue, … , and sleep latency tests, loratadine has been shown to be …
Number of citations: 123 onlinelibrary.wiley.com
A Genovese, V Patella, G De Crescenzo… - Clinical & …, 1997 - Wiley Online Library
… These findings suggested that loratadine might influence the release of vasoactive … the effect of loratadine and its active metabolite (desethoxylcarbonylloratadine: des-loratadine) in …
Number of citations: 149 onlinelibrary.wiley.com
N AlMasoud, AH Bakheit, MFM Alshammari… - Profiles of Drug …, 2022 - Elsevier
… that loratadine was chemically stable at temperatures of up to 230 C, with loratadine starting to lose … These observations indicated that physical degradation of loratadine was took place. …
Number of citations: 3 www.sciencedirect.com
WE Berger, MV White, Rhinitis Study Group - Annals of Allergy, Asthma & …, 2003 - Elsevier
… loratadine 10 mg daily, those patients who met the symptom qualification criteria (<25% to 33% improvement taking loratadine) … , twice daily, plus loratadine 10 mg daily, desloratadine 5 …
Number of citations: 124 www.sciencedirect.com
EO Meltzer, K Malmstrom, S Lu, BM Prenner… - Journal of allergy and …, 2000 - Elsevier
… use of montelukast and loratadine in the treatment of … or 20 mg, loratadine 10 mg, montelukast 10 mg with loratadine 10 mg, … Results: Concomitant montelukast with loratadine improved …
Number of citations: 471 www.sciencedirect.com
A Ghosal, S Gupta, R Ramanathan… - Drug metabolism …, 2009 - ingentaconnect.com
The present study demonstrated that in addition to CYP3A4 and CYP2D6, the metabolism of loratadine is also catalyzed by CYP1A1, CYP2C19, and to a lesser extent by CYP1A2, …
Number of citations: 55 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.